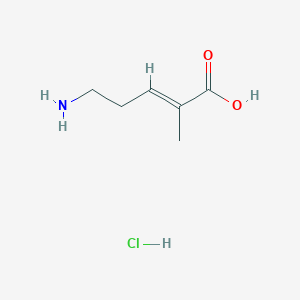

(E)-5-Amino-2-methylpent-2-enoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

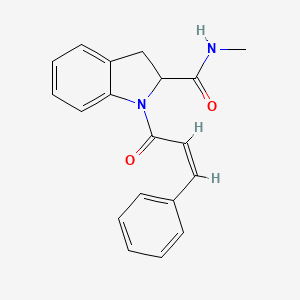

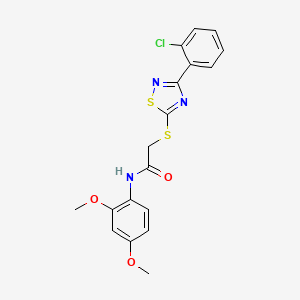

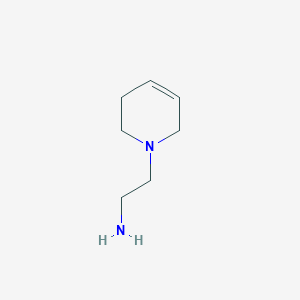

“(E)-5-Amino-2-methylpent-2-enoic acid;hydrochloride” is a chemical compound with the CAS Number: 2411322-48-8 . It has a molecular weight of 165.62 . The IUPAC name for this compound is (E)-5-amino-2-methylpent-2-enoic acid hydrochloride . It is stored at room temperature and is available in powder form .

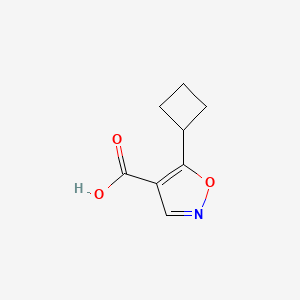

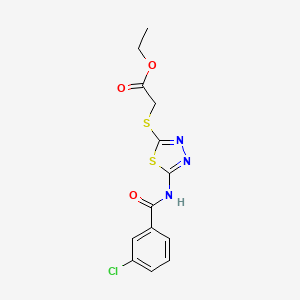

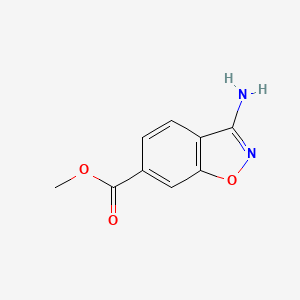

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2.ClH/c1-5(6(8)9)3-2-4-7;/h3H,2,4,7H2,1H3,(H,8,9);1H/b5-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the current data.Aplicaciones Científicas De Investigación

Pharmacological and Biological Effects

Phenolic acids, including (E)-5-Amino-2-methylpent-2-enoic acid;hydrochloride, have been extensively studied due to their various practical, biological, and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid, is known for its multitude of therapeutic roles. These roles include antioxidant activity, antibacterial and antiviral properties, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity effects, and central nervous system stimulation. Moreover, CGA has been shown to modulate lipid metabolism and glucose levels in both genetically predisposed and healthy individuals, aiding in the treatment of conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Additionally, CGA's hypocholesterolemic influence may result from altered metabolism of nutrients like amino acids, glucose, and fatty acids. Such broad-ranging effects make CGA and related phenolic acids valuable for further research and potential practical applications as natural food additives or in medicinal contexts (Naveed et al., 2018).

Photodynamic Therapy Applications

The compound has been utilized in photodynamic therapy (PDT) for treating conditions like urethra condyloma acuminatum. In a clinical study, 5-amino-4-ketone pentanoic acid hydrochloride was used in PDT, showing a higher clinical cure rate and lower adverse reaction and recurrence rates compared to control treatments. This indicates the compound's efficacy and potential as a treatment method for specific medical conditions (Hu Xi-ju, 2013).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes refer to specific safety precautions that should be taken when handling this compound.

Mecanismo De Acción

Target of Action

It’s worth noting that aminocaproic acid, a similar compound, acts by inhibiting plasminogen activators which have fibrinolytic properties .

Mode of Action

Aminocaproic acid, a related compound, binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis, which consequently reduces the amount of bleeding post-surgery .

Biochemical Pathways

5-aminolevulinic acid (ala), a related compound, is known to be involved in the tetrapyrrole biosynthesis pathway . ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme .

Result of Action

Aminocaproic acid, a related compound, is known to reduce the amount of bleeding post-surgery .

Action Environment

It’s worth noting that hydrochloric acid, a component of the compound, is known to be corrosive to nearly all metals, except mercury, silver, gold, platinum, tantalum, and certain alloys . It may be colored yellow by traces of iron, chlorine, and organic matter .

Análisis Bioquímico

Biochemical Properties

As an amino acid, it may participate in protein synthesis and other biochemical reactions . It could interact with various enzymes, proteins, and other biomolecules, but the specific nature of these interactions is yet to be determined.

Cellular Effects

It might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (E)-5-Amino-2-methylpent-2-enoic acid;hydrochloride is not well-defined. It could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-characterized

Propiedades

IUPAC Name |

(E)-5-amino-2-methylpent-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(6(8)9)3-2-4-7;/h3H,2,4,7H2,1H3,(H,8,9);1H/b5-3+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSZMNUXXJSWIE-WGCWOXMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCN)/C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-fluorophenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2469067.png)

![N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2469069.png)

![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)

![(2Z)-3-(5-bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2469086.png)